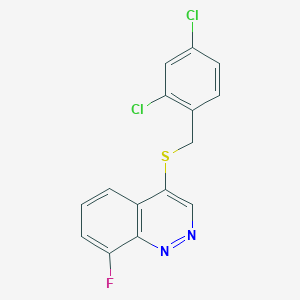
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide, also known as DCFC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the group of organic sulfides and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is not fully understood. However, it has been proposed that 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide acts by inhibiting the activity of enzymes involved in various biological processes. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to affect the nervous system by inhibiting the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments. It is a cost-effective compound that is readily available. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been found to have a high degree of selectivity towards its target enzymes. However, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has some limitations for lab experiments. It is a toxic compound that requires careful handling. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is also a reactive compound that can undergo oxidation and degradation over time.
Direcciones Futuras
There are several future directions for the use of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research. One potential application is in the development of new antimicrobial agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to have potent antimicrobial activity against a wide range of bacteria and fungi. Another potential application is in the development of new anticancer agents. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been found to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide could be used as a tool for studying the mechanism of action of various biological processes. Further research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Conclusion:
In conclusion, 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes. While 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has several advantages for lab experiments, it also has some limitations. Future research is needed to fully understand the potential of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide in scientific research.
Métodos De Síntesis
The synthesis of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide involves the reaction of 2,4-dichlorobenzyl chloride with 8-fluoro-4-cinnolinyl thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified using column chromatography or recrystallization. The yield of 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide is typically high, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has been extensively used in scientific research for its diverse biological activities. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. 2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide has also been used as a tool for studying the mechanism of action of various biological processes.
Propiedades
Número CAS |
1683-34-7 |
|---|---|
Nombre del producto |
2,4-Dichlorobenzyl 8-fluoro-4-cinnolinyl sulfide |
Fórmula molecular |
C15H9Cl2FN2S |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluorocinnoline |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-10-5-4-9(12(17)6-10)8-21-14-7-19-20-15-11(14)2-1-3-13(15)18/h1-7H,8H2 |
Clave InChI |
WIUFJAFQRZXBDB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC2=C(C(=C1)F)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Otros números CAS |
1683-34-7 |
Sinónimos |
4-[(2,4-dichlorophenyl)methylsulfanyl]-8-fluoro-cinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



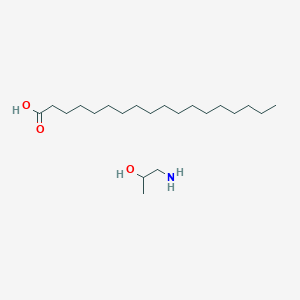
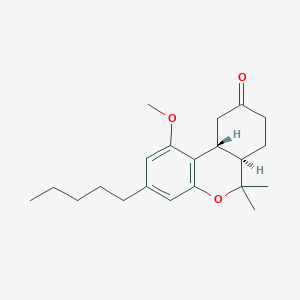
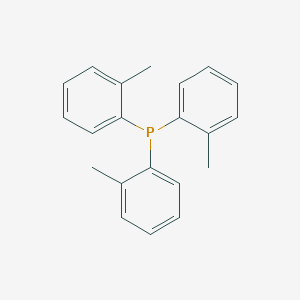
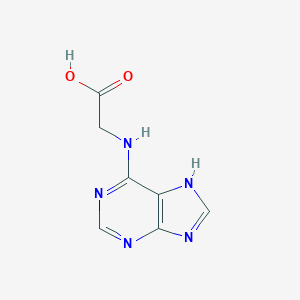
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
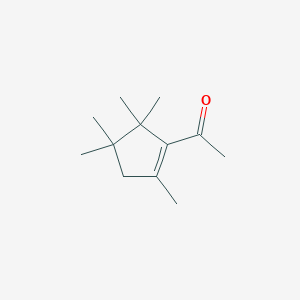

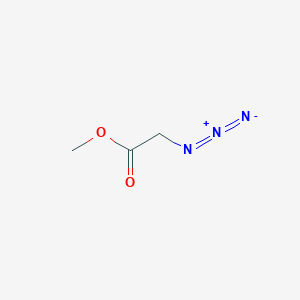
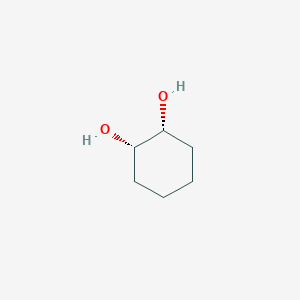
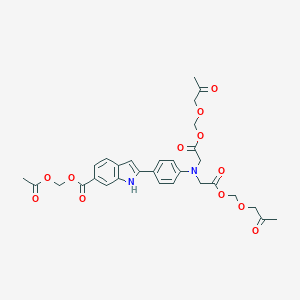
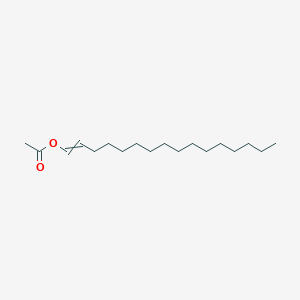
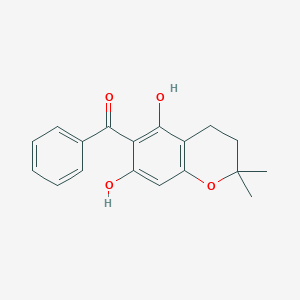
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
